molecular formula C12H15N3O2 B14149070 1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid CAS No. 934062-78-9

1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

Cat. No.: B14149070
CAS No.: 934062-78-9
M. Wt: 233.27 g/mol
InChI Key: PVSGVEFUSVYBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an isobutyl group at position 1 and a methyl group at position 6, along with a carboxylic acid group at position 4, makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and proceeds through a series of steps including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of the enzyme or receptor, thereby blocking its activity. This interaction can lead to the modulation of various biochemical pathways, ultimately resulting in the desired therapeutic effect .

Comparison with Similar Compounds

    1H-pyrazolo[3,4-B]pyridine: A parent compound with similar structural features but lacking the isobutyl and methyl groups.

    6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid: Similar structure but without the isobutyl group.

    1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid: Similar structure but without the methyl group.

Uniqueness: The presence of both the isobutyl and methyl groups in 1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid enhances its chemical reactivity and biological activity compared to its analogs. These substituents can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

934062-78-9

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C12H15N3O2/c1-7(2)6-15-11-10(5-13-15)9(12(16)17)4-8(3)14-11/h4-5,7H,6H2,1-3H3,(H,16,17)

InChI Key

PVSGVEFUSVYBHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)CC(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.